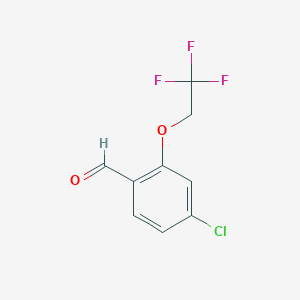
4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde
説明
4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound characterized by the presence of a chloro group, a trifluoroethoxy group, and an aldehyde group on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloro-2-hydroxybenzaldehyde as the starting material.
Reaction Steps: The hydroxyl group is substituted with a trifluoroethoxy group through a nucleophilic substitution reaction. This involves reacting the starting material with trifluoroethanol in the presence of a strong base, such as potassium carbonate, under reflux conditions.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products.
Safety Measures: Proper safety measures are implemented to handle the reactive chemicals and ensure the safety of the production process.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium iodide or potassium fluoride are used in substitution reactions.
Major Products Formed:
Oxidation Products: 4-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction Products: 4-Chloro-2-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalyst: It can act as a catalyst in certain chemical reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of similar compounds in biological systems.
Medicine:
Pharmaceutical Research: It is explored for its potential use in developing new pharmaceuticals, particularly in the field of antifungal and antibacterial agents.
Industry:
Agricultural Chemicals: The compound is used in the production of herbicides and pesticides due to its ability to disrupt biological processes in plants and pests.
作用機序
The mechanism by which 4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound's ability to penetrate biological membranes, while the aldehyde group can form Schiff bases with amino groups in proteins, affecting their function.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes by forming covalent bonds with their active sites.
Signal Transduction: It can interfere with signal transduction pathways by binding to receptors or other signaling molecules.
類似化合物との比較
4-Chloro-2-hydroxybenzaldehyde: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoroethanol: A simpler compound that serves as a precursor in the synthesis of the target compound.
4-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid: An oxidized derivative with different biological and chemical properties.
Uniqueness:
Enhanced Reactivity: The presence of the trifluoroethoxy group increases the compound's reactivity compared to similar compounds without this group.
Versatility: The compound's ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
This comprehensive overview highlights the significance of 4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde in scientific research and industrial applications. Its unique chemical properties and versatility make it a valuable compound in various fields.
特性
IUPAC Name |
4-chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-7-2-1-6(4-14)8(3-7)15-5-9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSLPHLNCQNPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


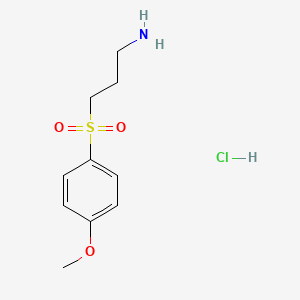
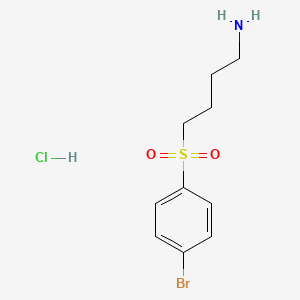
![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)
![4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine](/img/structure/B1411864.png)
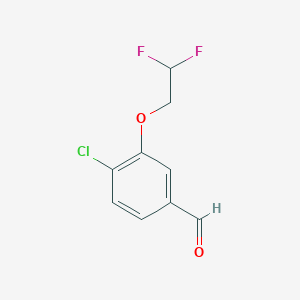
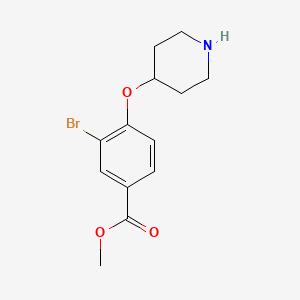
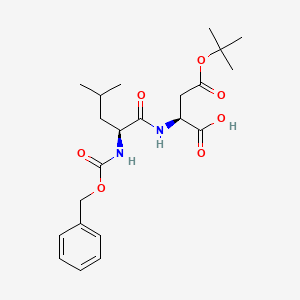
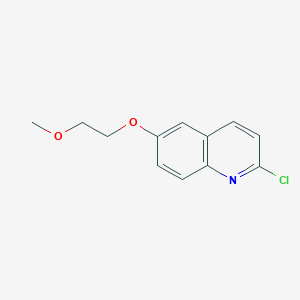
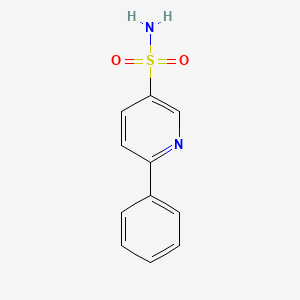
![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine](/img/structure/B1411875.png)
![2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine](/img/structure/B1411876.png)
![1-[3-Bromo-2-(2,2-difluoropropoxy)phenyl]ethylamine](/img/structure/B1411877.png)
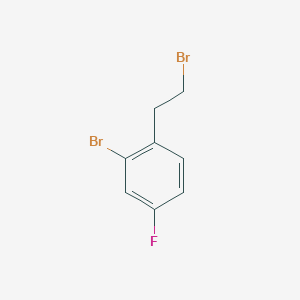
![2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid](/img/structure/B1411880.png)
